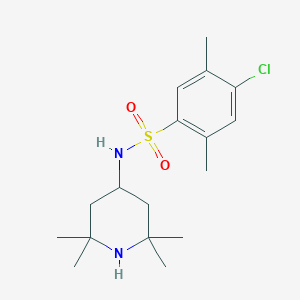![molecular formula C21H28N2O3S B245712 Ethyl 2-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl ether](/img/structure/B245712.png)
Ethyl 2-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl ether, also known as EPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of Ethyl 2-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl ether is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Ethyl 2-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl ether has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Ethyl 2-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl ether has also been shown to activate certain receptors, such as the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain sensation.
Biochemical and Physiological Effects:
Ethyl 2-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl ether has been found to have various biochemical and physiological effects, depending on the context of its use. In vitro studies have shown that Ethyl 2-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl ether can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Ethyl 2-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl ether has also been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. In addition, Ethyl 2-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl ether has been shown to have antioxidant and neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using Ethyl 2-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl ether in lab experiments is its relatively low toxicity compared to other compounds with similar properties. Ethyl 2-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl ether has been found to have a high therapeutic index, meaning that it has a wide margin of safety between its therapeutic and toxic doses. However, one limitation of using Ethyl 2-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl ether is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental contexts.
将来の方向性
There are several potential future directions for research on Ethyl 2-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl ether. One area of interest is the development of Ethyl 2-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl ether-based drugs for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the exploration of Ethyl 2-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl ether's potential as an anticancer agent, particularly in combination with other drugs or therapies. Additionally, further research is needed to fully understand the mechanism of action of Ethyl 2-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl ether and its effects on various signaling pathways in cells.
合成法
Ethyl 2-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl ether can be synthesized through a series of chemical reactions, starting with the reaction of mesitylene with chlorosulfonic acid to form mesitylsulfonyl chloride. This intermediate product is then reacted with 4-piperazineethanol, followed by the addition of 2-bromoanisole and sodium ethoxide to produce Ethyl 2-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl ether.
科学的研究の応用
Ethyl 2-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl ether has been found to have potential applications in various fields of scientific research, including neuroscience, pharmacology, and cancer research. In neuroscience, Ethyl 2-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl ether has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In pharmacology, Ethyl 2-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl ether has been found to have analgesic and anti-inflammatory properties, making it a potential candidate for the development of new painkillers. In cancer research, Ethyl 2-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl ether has been shown to have cytotoxic effects on cancer cells, suggesting its potential as an anticancer agent.
特性
分子式 |
C21H28N2O3S |
|---|---|
分子量 |
388.5 g/mol |
IUPAC名 |
1-(2-ethoxyphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C21H28N2O3S/c1-5-26-20-9-7-6-8-19(20)22-10-12-23(13-11-22)27(24,25)21-17(3)14-16(2)15-18(21)4/h6-9,14-15H,5,10-13H2,1-4H3 |
InChIキー |
QLTLCLZFACHOOV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3C)C)C |
正規SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B245630.png)


![1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245647.png)

![1-[(2,3,4-Trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B245681.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine](/img/structure/B245694.png)

![1-[(4-iodophenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B245701.png)


![1-[(4-Butoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B245709.png)
![1-[(4-methoxy-1-naphthyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B245710.png)
![1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B245711.png)